Cas no 1820934-93-7 (GlyT1 Inhibitor 1)
GlyT1 Inhibitor 1 Chemical and Physical Properties
Names and Identifiers
-
- GlyT1 Inhibitor 1
- GlyT1 inhibitor 46
- TQR1200
- BDBM50457701
- CC(C)OC1=CC=C(C=C1C(=O)N1CC2=CN(N=C2C1)C1=CC=NC(C)=C1)C#N
- 4-isopropoxy-3-(2-(2-methylpyridin-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)benzonitrile
- 3-[2-(2-methylpyridin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl]-4-propan-2-yloxybenzonitrile
- DA-73816
- G16577
- SCHEMBL17214143
- MS-26413
- 1820934-93-7
- AKOS040733283
- HY-112432
- CHEMBL4207171
- CS-0046048
-
- Inchi: 1S/C22H21N5O2/c1-14(2)29-21-5-4-16(10-23)9-19(21)22(28)26-11-17-12-27(25-20(17)13-26)18-6-7-24-15(3)8-18/h4-9,12,14H,11,13H2,1-3H3
- InChI Key: CIEHAYBWEMOJMN-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C#N)C=CC=1OC(C)C)N1CC2C(=CN(C3C=CN=C(C)C=3)N=2)C1
Computed Properties
- Exact Mass: 387.16952493g/mol
- Monoisotopic Mass: 387.16952493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 646
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 84
GlyT1 Inhibitor 1 Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
GlyT1 Inhibitor 1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-112432-5mg |
GlyT1 Inhibitor 1 |
1820934-93-7 | 98.35% | 5mg |
¥4000 | 2024-04-19 | |
| MedChemExpress | HY-112432-10mg |
GlyT1 Inhibitor 1 |
1820934-93-7 | 98.35% | 10mg |
¥6800 | 2024-04-19 | |
| MedChemExpress | HY-112432-25mg |
GlyT1 Inhibitor 1 |
1820934-93-7 | 98.35% | 25mg |
¥13500 | 2023-08-31 | |
| ChemScence | CS-0046048-5mg |
GlyT1 Inhibitor 1 |
1820934-93-7 | 98.35% | 5mg |
$400.0 | 2022-04-27 | |
| ChemScence | CS-0046048-10mg |
GlyT1 Inhibitor 1 |
1820934-93-7 | 98.35% | 10mg |
$680.0 | 2022-04-27 | |
| ChemScence | CS-0046048-25mg |
GlyT1 Inhibitor 1 |
1820934-93-7 | 98.35% | 25mg |
$1350.0 | 2022-04-27 | |
| ChemScence | CS-0046048-50mg |
GlyT1 Inhibitor 1 |
1820934-93-7 | 98.35% | 50mg |
$2200.0 | 2022-04-27 | |
| ChemScence | CS-0046048-100mg |
GlyT1 Inhibitor 1 |
1820934-93-7 | 98.35% | 100mg |
$3800.0 | 2022-04-27 | |
| eNovation Chemicals LLC | Y1244857-5mg |
GlyT1 Inhibitor 1 |
1820934-93-7 | 98% | 5mg |
$730 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1244857-10mg |
GlyT1 Inhibitor 1 |
1820934-93-7 | 98% | 10mg |
$1180 | 2024-06-05 |
GlyT1 Inhibitor 1 Suppliers
GlyT1 Inhibitor 1 Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on GlyT1 Inhibitor 1
Comprehensive Overview of GlyT1 Inhibitor 1 (CAS No. 1820934-93-7): Mechanism, Applications, and Research Insights
The GlyT1 Inhibitor 1 (CAS No. 1820934-93-7) is a specialized compound targeting the glycine transporter type 1 (GlyT1), a key player in modulating synaptic glycine levels and NMDA receptor activity. As a selective GlyT1 inhibitor, this molecule has garnered significant attention in neuroscience research, particularly for its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia, cognitive impairment, and mood disorders. Its unique mechanism of action positions it as a promising candidate for addressing unmet medical needs in central nervous system (CNS) drug development.
Recent studies highlight the growing interest in GlyT1 inhibitors due to their role in enhancing NMDA receptor function. Dysregulation of NMDA receptors is implicated in multiple CNS conditions, making GlyT1 Inhibitor 1 a focal point for researchers exploring novel treatment strategies. The compound's ability to elevate synaptic glycine concentrations—a critical co-agonist for NMDA receptors—underscores its potential to improve cognitive and behavioral outcomes in preclinical models. This aligns with current trends in precision medicine and neuropharmacology, where targeted interventions are prioritized.
From a structural perspective, GlyT1 Inhibitor 1 (CAS No. 1820934-93-7) exhibits high specificity, minimizing off-target effects—a feature highly valued in drug discovery. Its pharmacokinetic profile, including blood-brain barrier permeability, has been optimized to ensure effective CNS delivery, a recurring challenge in neurotherapeutics. Researchers frequently search for "GlyT1 inhibitor side effects" or "GlyT1 vs. GlyT2 inhibitors," reflecting the demand for comparative data on transporter subtypes. Notably, this compound's selectivity reduces risks associated with broader glycine modulation, addressing safety concerns raised in earlier studies.
The application of GlyT1 Inhibitor 1 extends beyond schizophrenia. Emerging evidence suggests utility in neurodegenerative diseases like Alzheimer's, where NMDA receptor hypofunction contributes to pathogenesis. This versatility resonates with the increasing focus on multi-target therapeutics in complex disorders. Additionally, its role in synaptic plasticity has sparked interest in cognitive enhancement research, a trending topic in both academic and public domains. Searches for "cognitive enhancers 2024" or "NMDA receptor modulators" often intersect with discussions about GlyT1-targeted drugs.
In drug development pipelines, GlyT1 Inhibitor 1 serves as both a tool compound and a lead candidate. Its well-characterized in vitro and in vivo profiles facilitate mechanistic studies, while its patent status (often queried as "GlyT1 inhibitor patents") reflects commercial interest. The compound's stability and solubility parameters—frequently searched as "CAS 1820934-93-7 solubility"—make it suitable for diverse experimental setups, from high-throughput screening to behavioral assays.
Ethical and sustainable research practices are increasingly emphasized, and GlyT1 Inhibitor 1 aligns with these values through its reproducible synthesis and low ecotoxicity. Unlike older NMDA-targeted agents, it avoids the regulatory hurdles associated with controlled substances, making it accessible for global research collaborations. This aspect addresses common queries like "legal GlyT1 inhibitors" or "non-scheduled neuropharmacology compounds."
Future directions for GlyT1 Inhibitor 1 research include biomarker identification for patient stratification—a hot topic in personalized psychiatry—and combination therapies with existing antipsychotics. Its inclusion in digital drug discovery platforms (a rising trend) could accelerate validation studies. As the scientific community seeks answers to "next-gen neurotherapeutics," this compound remains at the forefront of innovation, bridging gaps between molecular insights and clinical translation.
1820934-93-7 (GlyT1 Inhibitor 1) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)